molecular formula C10H11N3O B15278464 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde

Cat. No.: B15278464
M. Wt: 189.21 g/mol
InChI Key: VEJKHPDFZQQNLM-UHFFFAOYSA-N
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Description

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aminopyrazole with a suitable aldehyde under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
  • Pyrazolo[1,5-A]pyrimidine derivatives with different substituents

Comparison: Compared to similar compounds, 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde stands out due to its unique combination of an isopropyl group and an aldehyde functional group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-7(2)9-8(6-14)10-11-4-3-5-13(10)12-9/h3-7H,1-2H3

InChI Key

VEJKHPDFZQQNLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=NC2=C1C=O

Origin of Product

United States

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